Tead-IN-6: A Technical Guide to its Mechanism of Action
Tead-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on "Tead-IN-6" is a representative document based on publicly available scientific literature for TEAD inhibitors that function by disrupting the YAP/TAZ-TEAD protein-protein interaction. As of the date of this document, specific data for a compound designated "Tead-IN-6" is not available in the public domain. The data and protocols presented herein are synthesized from studies on various TEAD inhibitors with a similar mechanism of action and are intended to serve as a comprehensive example.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of the Hippo pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis.
Tead-IN-6 is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction. By disrupting this critical interaction, Tead-IN-6 effectively abrogates the oncogenic signaling mediated by the Hippo pathway, presenting a promising therapeutic strategy for a range of solid tumors characterized by Hippo pathway dysregulation.
Core Mechanism of Action
Tead-IN-6 functions as a direct antagonist of the YAP/TAZ-TEAD transcriptional complex. The TEAD family of transcription factors possesses a conserved lipid-binding pocket. Tead-IN-6 is designed to bind to this pocket, inducing a conformational change in the TEAD protein that prevents its interaction with YAP and TAZ.[1] This allosteric inhibition effectively blocks the formation of the functional transcriptional complex, leading to the downregulation of TEAD target genes.
The primary mechanism of action can be summarized in the following steps:
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Binding to the TEAD Lipid Pocket: Tead-IN-6 enters the cell and binds to the central lipid pocket of TEAD transcription factors.
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Allosteric Inhibition of YAP/TAZ Interaction: The binding of Tead-IN-6 induces a conformational change in TEAD, which disrupts the binding interface for the transcriptional co-activators YAP and TAZ.
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Suppression of Target Gene Transcription: The prevention of YAP/TAZ-TEAD complex formation leads to the cessation of transcriptional activation of downstream target genes, such as CTGF, CYR61, and BIRC5.
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Induction of Anti-Tumor Phenotypes: The downregulation of these pro-proliferative and anti-apoptotic genes results in the inhibition of tumor cell growth, induction of apoptosis, and suppression of metastasis.
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Caption: Tead-IN-6 binds to the TEAD lipid pocket, preventing YAP/TAZ interaction and blocking oncogenic transcription.
Quantitative Data
The following tables summarize representative quantitative data for TEAD inhibitors with a mechanism of action similar to Tead-IN-6.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | Value | Reference |
| TR-FRET | TEAD1 | IC50 | 15 nM | [2] |
| TR-FRET | TEAD2 | IC50 | 25 nM | [2] |
| TR-FRET | TEAD3 | IC50 | 18 nM | [2] |
| TR-FRET | TEAD4 | IC50 | 22 nM | [2] |
| AlphaScreen | YAP-TEAD Interaction | IC50 | 50 nM |
Table 2: Cellular Assay Data
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H226 (Mesothelioma) | Cell Viability (72h) | IC50 | 100 nM | |
| MSTO-211H (Mesothelioma) | Cell Viability (72h) | IC50 | 150 nM | |
| A549 (Lung Cancer) | Cell Viability (72h) | IC50 | > 10 µM | |
| 8xGTIIC-Luciferase Reporter | Transcriptional Activity | IC50 | 30 nM |
Table 3: In Vivo Efficacy Data
| Animal Model | Tumor Type | Dosing | TGI (%) | Reference |
| NCI-H226 Xenograft | Mesothelioma | 50 mg/kg, QD, PO | 85 | |
| MSTO-211H Xenograft | Mesothelioma | 50 mg/kg, QD, PO | 78 |
TGI: Tumor Growth Inhibition; QD: Once daily; PO: Per os (oral administration)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the inhibitory effect of Tead-IN-6 on the interaction between YAP/TAZ and TEAD in a biochemical setting.
Materials:
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Recombinant human TEAD protein (tagged with GST)
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Recombinant human YAP peptide (biotinylated)
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Anti-GST antibody conjugated to a Europium cryptate donor
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Streptavidin conjugated to an XL665 acceptor
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
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Tead-IN-6 compound dilutions
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384-well low-volume microplates
Procedure:
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Prepare serial dilutions of Tead-IN-6 in assay buffer.
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Add 2 µL of Tead-IN-6 dilutions or vehicle control to the wells of a 384-well plate.
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Add 2 µL of a solution containing GST-TEAD and biotin-YAP to each well.
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Incubate for 60 minutes at room temperature.
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Add 2 µL of a detection mixture containing anti-GST-Europium and Streptavidin-XL665.
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Incubate for 2 hours at room temperature, protected from light.
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Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
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Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of Tead-IN-6 on cancer cell lines.
Materials:
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Cancer cell lines (e.g., NCI-H226, MSTO-211H)
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Complete cell culture medium
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Tead-IN-6 compound dilutions
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MTT or XTT reagent
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Solubilization buffer (for MTT)
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96-well cell culture plates
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Treat the cells with serial dilutions of Tead-IN-6 for 72 hours.
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Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
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If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
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Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to calculate the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Tead-IN-6 in a preclinical animal model.
Materials:
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Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
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Cancer cell line for implantation (e.g., NCI-H226)
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Tead-IN-6 formulation for oral administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Subcutaneously inject cancer cells into the flank of each mouse.
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Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
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Randomize mice into treatment and control groups.
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Administer Tead-IN-6 or vehicle control orally once daily for a specified period (e.g., 21 days).
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Measure tumor volume and body weight twice weekly using calipers.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
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Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
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Caption: A typical workflow for evaluating the efficacy of a TEAD inhibitor like Tead-IN-6.
Conclusion
Tead-IN-6 represents a promising therapeutic agent that targets the core transcriptional machinery of the Hippo pathway. Its mechanism of action, centered on the allosteric inhibition of the YAP/TAZ-TEAD interaction, provides a direct and potent means of suppressing oncogenic signaling in a variety of cancers. The representative data and protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds for clinical applications. Further research will be crucial to fully elucidate the therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.
